molecular formula C9H7BrS B157801 7-(Bromomethyl)benzo[b]thiophene CAS No. 10133-24-1

7-(Bromomethyl)benzo[b]thiophene

Cat. No. B157801
CAS RN: 10133-24-1
M. Wt: 227.12 g/mol
InChI Key: CBWUJYGWPDPIFY-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of thiophene derivatives. It contains a total of 19 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiophene .


Synthesis Analysis

The synthesis of benzothiophenes has been achieved through various methods. For instance, a one-step synthesis of benzothiophenes has been reported through an aryne reaction with alkynyl sulfides . This method synthesized a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .


Molecular Structure Analysis

The molecular structure of 7-(Bromomethyl)benzo[b]thiophene consists of a benzo[b]thiophene core with a bromomethyl group attached . The compound contains a total of 19 bonds, including 10 aromatic bonds, indicating the presence of an aromatic system .


Chemical Reactions Analysis

7-(Bromomethyl)benzo[b]thiophene can undergo various chemical reactions. For example, it has been reported to undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

The compound 7-(Bromomethyl)benzo[b]thiophene is a valuable intermediate in organic synthesis due to its bromomethyl group, which acts as a versatile functional group for further chemical transformations. This compound is particularly important in the synthesis of thiophene derivatives, which are aromatic five-membered rings containing a sulfur atom. Thiophene derivatives are present in a large number of natural and synthetic compounds with valuable bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities (D. Xuan, 2020). These derivatives are not only significant in medicinal chemistry but also find applications in organic materials due to their electronic properties. The synthesis of thiophene derivatives has attracted a lot of attention, leading to the development of diverse synthetic methods and novel approaches for their preparation.

Role in Advanced Material Synthesis

7-(Bromomethyl)benzo[b]thiophene is an essential precursor in the development of materials chemistry, particularly in the creation of polymers and small molecules with specific optical and electronic properties. The synthesis and reactivity of halo-substituted alkylthiophenes, like 7-(Bromomethyl)benzo[b]thiophene, provide a foundation for designing complex thiophene-based molecular architectures. These compounds are pivotal in the field of organic semiconductors, used in applications such as field-effect transistors, solar cells, and light-emitting diodes. The unique properties of thiophene oligomers and polymers, combined with the ease of synthesis and unique reaction selectivity, make 7-(Bromomethyl)benzo[b]thiophene a significant compound in the preparation of advanced materials (David Gendron & G. Vamvounis, 2015).

Biodegradation Studies

Although not directly related to 7-(Bromomethyl)benzo[b]thiophene, studies on the biodegradation of thiophene derivatives highlight the environmental aspects of thiophene-based compounds in contaminated environments. These studies are crucial for understanding the fate of thiophene derivatives in petroleum-contaminated environments and their potential toxicity. The biodegradation of benzothiophene and its derivatives sheds light on the metabolites formed in laboratory cultures and their environmental impact (K. Kropp & P. Fedorak, 1998). Although 7-(Bromomethyl)benzo[b]thiophene is not explicitly mentioned, understanding the biodegradation pathways of related thiophene compounds is essential for assessing their environmental safety and designing more sustainable chemical processes.

Safety And Hazards

While specific safety and hazard information for 7-(Bromomethyl)benzo[b]thiophene was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWUJYGWPDPIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444393
Record name 7-(bromomethyl)benzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)benzo[b]thiophene

CAS RN

10133-24-1
Record name 7-(bromomethyl)benzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(bromomethyl)-1-benzothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of intermediate 137, 7-methylbenzo[b]thiophene (1.0 g, 6.5 mmol) in CCl4 (20 mL) was added benzoyl peroxide (1.1 g, 4.54 mmol) followed by portionwise addition of NBS (1.15 g, 6.5 mmol). The reaction mixture stirred at reflux while irradiating with a 250 W lamp. The reaction mixture was stirred at reflux for 3 h. The solution was cooled, filtered and the solvent evaporated in vacuo. The residue was subjected to column chromatography on silica gel with hexanes as the eluent to afford the title compound (0.570 g, 33% yield): 1H NMR (400 MHz, CDCl3) δ: 7.80 (1H, dd, J=7.8, 1.7 Hz), 7.49 (1H, d, J=5.4 Hz), 7.40–7.33 (3H, m), 4.78 (2H, s). LCMS (M+H)+ m/z 209.
[Compound]
Name
intermediate 137
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0 (± 1) mol
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reactant
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1 g
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reactant
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1.1 g
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reactant
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20 mL
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solvent
Reaction Step One
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Quantity
1.15 g
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reactant
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Yield
33%

Synthesis routes and methods II

Procedure details

7 g of 7-methylbenzo[b]thiophene, 8,5 g of N-bromosuccinimide and a spatula tip of α,α'-azoisobutyronitrile are refluxed together for 6 hours in 50 ml of carbon tetrachloride. The resulting mixture is cooled, filtered and concentrated by evaporation. The resulting raw title compound can be directly employed in the next step. M.p. when isolated=57° (isopropanol)
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7 g
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0 (± 1) mol
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[Compound]
Name
α,α'-azoisobutyronitrile
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0 (± 1) mol
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reactant
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50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 7-methylbenzo[b]thiophene (1.0 g, 6.5 mmol) in CCl4 (20 mL) was added benzoyl peroxide (1.1 g, 4.54 mmol) followed by portionwise addition of NBS (1.15 g, 6.5 mmol). The reaction mixture stirred at reflux while irradiating with a 250 W lamp. The reaction mixture was stirred at reflux for 3 h. The solution was cooled, filtered and the solvent evaporated in vacuo. The residue was subjected to column chromatography on silica gel with hexanes as the eluent to afford the title compound (0.570 g, 33% yield): 1H NMR (400 MHz, CDCl3) δ: 7.80 (1H, dd, J=7.8, 1.7 Hz), 7.49 (1H, d, J=5.4 Hz), 7.40-7.33 (3H, m), 4.78 (2H, s). LCMS (M+H)+ m/z 209.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step Two
Yield
33%

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